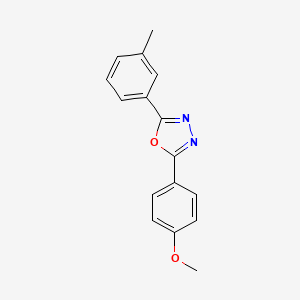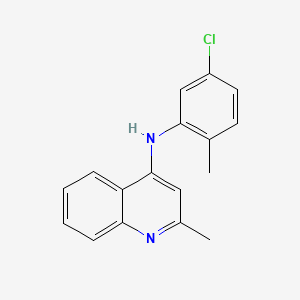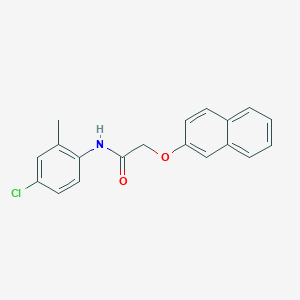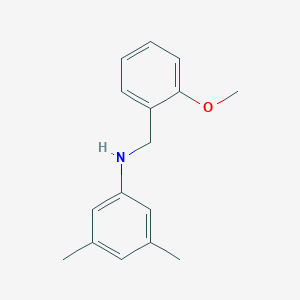![molecular formula C11H12N2O3S B5874159 3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5874159.png)
3-{[(propionylamino)carbonothioyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(propionylamino)carbonothioyl]amino}benzoic acid, commonly known as PACBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedicine. PACBA is a derivative of benzoic acid and has been found to possess several biochemical and physiological properties that make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of PACBA is not fully understood. However, it has been suggested that PACBA exerts its effects by inhibiting the activity of various enzymes and signaling pathways. PACBA has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins, which are known to cause inflammation. PACBA has also been shown to inhibit the activity of MMP-9, which is an enzyme involved in the breakdown of extracellular matrix proteins. MMP-9 plays a crucial role in cancer metastasis and inflammation. PACBA has also been shown to inhibit the activity of HDAC, which is an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PACBA has been found to possess several biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. PACBA has also been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC. These enzymes play a crucial role in various pathological conditions such as cancer, inflammation, and neurodegenerative diseases. PACBA has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PACBA is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a promising candidate for various research studies in the field of biomedicine. PACBA has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which further adds to its potential applications. However, one of the limitations of PACBA is its limited solubility in water, which can make it difficult to use in certain research studies.
Orientations Futures
There are several future directions for the research of PACBA. One of the potential applications of PACBA is in the field of cancer research. PACBA has been shown to possess anticancer properties and can inhibit the activity of MMP-9, which is involved in cancer metastasis. PACBA can also be used as a drug delivery system due to its ability to form stable complexes with various drugs. Another potential application of PACBA is in the field of neurodegenerative diseases. PACBA has been shown to possess antioxidant properties and can inhibit the activity of HDAC, which is involved in the regulation of gene expression. Further research is needed to fully understand the potential applications of PACBA in the field of biomedicine.
In conclusion, PACBA is a promising candidate for various research studies in the field of biomedicine. It possesses several biochemical and physiological properties that make it a potential candidate for various applications. Further research is needed to fully understand the potential applications of PACBA and its mechanism of action.
Méthodes De Synthèse
PACBA can be synthesized by the reaction of 3-aminobenzoic acid with propionyl isothiocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Applications De Recherche Scientifique
PACBA has been extensively studied for its potential applications in the field of biomedicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. PACBA has also been shown to inhibit the activity of several enzymes such as COX-2, MMP-9, and HDAC. These enzymes play a crucial role in various pathological conditions such as cancer, inflammation, and neurodegenerative diseases. PACBA has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
IUPAC Name |
3-(propanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-2-9(14)13-11(17)12-8-5-3-4-7(6-8)10(15)16/h3-6H,2H2,1H3,(H,15,16)(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFFSLPECHFRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)


![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
